2-[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline
Description
This compound is a heterocyclic hybrid featuring a quinazoline core substituted with a pyrazoline moiety bearing 4-methoxyphenyl and 4-nitrophenyl groups, as well as a methyl and phenyl group at positions 6 and 4 of the quinazoline ring, respectively. The pyrazoline moiety is a five-membered dihydropyrazole ring, which is known for its conformational flexibility and ability to engage in hydrogen bonding and π-π interactions. The 4-methoxy group is electron-donating, while the 4-nitro group is strongly electron-withdrawing, creating a polarized electronic environment that may enhance binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-6-methyl-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N5O3/c1-20-8-17-27-26(18-20)30(23-6-4-3-5-7-23)33-31(32-27)35-29(22-9-13-24(14-10-22)36(37)38)19-28(34-35)21-11-15-25(39-2)16-12-21/h3-18,29H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROWNPVGBYXREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 363.41 g/mol. The structural complexity includes multiple aromatic rings and functional groups that contribute to its biological activity.
Antioxidant Properties
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant antioxidant activity. For instance, docking simulations have shown that derivatives similar to our compound possess excellent antioxidant properties, which may be attributed to their ability to scavenge free radicals and inhibit oxidative stress pathways .
Anti-inflammatory Activity
Research highlights the anti-inflammatory effects of pyrazole derivatives. The compound has been associated with inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases. The presence of nitro and methoxy groups in its structure enhances this activity by modulating inflammatory pathways .
Antimicrobial Activity
Antimicrobial studies have demonstrated that pyrazole derivatives can effectively combat various bacterial strains. In particular, compounds with similar structures have shown promising results against antibiotic-resistant pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions .
Anticancer Potential
The anticancer properties of pyrazole derivatives are noteworthy. Compounds like the one have been found to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. This makes them potential candidates for further development as anticancer agents .
The biological activities of 2-[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline can be attributed to several mechanisms:
- Electrophilic Attack : The presence of electrophilic functional groups allows the compound to interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways, thus exerting its therapeutic effects.
- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways associated with inflammation and cancer proliferation.
Case Studies
Scientific Research Applications
Overview
Quinazoline derivatives, including the compound , have been extensively studied for their anticancer properties. The structural features of quinazolines contribute to their ability to inhibit various cancer cell lines.
Case Studies
A study highlighted the effectiveness of quinazoline derivatives against multiple tumor subpanels. Specific compounds demonstrated significant cytotoxicity against various cancer cell lines, including:
- L-1210 (murine leukemia)
- K-562 (human chronic myelogenous leukemia)
- HL-60 (human leukemia)
These studies indicate that modifications to the quinazoline structure can enhance its biological activity against cancer cells .
Data Table: Antitumor Activity of Quinazoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | K-562 | 0.5 | |
| Compound B | HL-60 | 0.8 | |
| Compound C | L-1210 | 0.3 |
Overview
Recent investigations have revealed that certain pyrazole derivatives exhibit antiviral activities against a range of viruses, including HIV and influenza.
Case Studies
Research has shown that specific pyrazole compounds can significantly reduce viral replication in infected cells. For instance, one study reported a pyrazole derivative with an EC50 of 60 nM against the measles virus, indicating its potential as an antiviral agent .
Data Table: Antiviral Efficacy of Pyrazole Derivatives
| Compound Name | Virus Targeted | EC50 (nM) | Reference |
|---|---|---|---|
| Pyrazole A | HIV | 20 | |
| Pyrazole B | Influenza A | 0.2 | |
| Pyrazole C | Measles Virus | 60 |
Overview
The compound's structural characteristics suggest it may act as a kinase inhibitor, which is crucial in cancer therapy as many cancers are driven by dysregulated kinase activity.
Case Studies
Several studies have evaluated quinazoline derivatives for their ability to inhibit specific kinases involved in tumor progression. Notably, compounds that target the platelet-derived growth factor receptor have shown promise in preclinical models, demonstrating selective inhibition and favorable pharmacokinetic profiles .
Data Table: Kinase Inhibition Potency
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Key Observations :
- The presence of chloro and methoxy substituents in Hybrid90n and 77a/b correlates with potent anticancer and EGFR-inhibitory activities, suggesting that electron-withdrawing groups (e.g., nitro in the target compound) may further enhance potency .
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : Nitro (target compound) and chloro (–5) substituents improve activity against kinases and cancer cell lines compared to electron-donating methoxy groups .
- Substitution Position : Para-substituted aryl groups (e.g., 4-methoxyphenyl in the target compound) are more favorable for activity than ortho- or meta-substituted variants, as seen in and .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing pyrazoline-quinazoline hybrids, and how can reaction conditions be optimized?
Methodological Answer:
Pyrazoline-quinazoline hybrids are typically synthesized via cyclocondensation of chalcones with hydrazine derivatives, followed by functionalization of the quinazoline core. For example, the pyrazoline ring can be formed by reacting α,β-unsaturated ketones (chalcones) with phenylhydrazine under acidic conditions (e.g., acetic acid) . Optimization includes:
- Temperature control : Reactions often proceed at reflux (80–100°C) to ensure complete cyclization.
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) improve yield by facilitating imine formation.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 v/v) is standard .
Data Insight : Analogous compounds (e.g., 1-phenyl-3-(4'-nitrophenyl)-5-(3',4'-dimethoxy)pyrazoline) achieved ~65% yield under optimized conditions .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Structural confirmation requires a multi-technique approach:
- X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry. For example, pyrazoline derivatives often exhibit dihedral angles of 5–10° between aromatic substituents .
- NMR spectroscopy :
- Mass spectrometry (LC-MS) : Molecular ion peaks (e.g., m/z 509 for C₃₁H₂₄N₄O₃) confirm molecular weight .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pyrazoline derivatives often show MICs of 8–32 µg/mL .
- Antioxidant assays : DPPH radical scavenging at 517 nm (IC₅₀ values < 50 µg/mL indicate potency) .
- Cytotoxicity screening : MTT assay on human cell lines (e.g., HepG2) to establish selectivity indices .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Methodological Answer:
SAR studies focus on substituent effects:
- Electron-withdrawing groups (e.g., -NO₂ at the 4-nitrophenyl moiety) enhance antibacterial activity by increasing electrophilicity .
- Methoxy groups (e.g., 4-methoxyphenyl) improve solubility and membrane penetration .
- Quinazoline modifications : Methyl groups at position 6 reduce steric hindrance, favoring target binding .
Experimental Design : Synthesize analogs with systematic substitutions (e.g., -Cl, -OCH₃, -CF₃) and compare bioactivity via dose-response curves.
Advanced: How can computational modeling predict physicochemical and pharmacological properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess reactivity (e.g., gaps < 4 eV suggest high electrophilicity) .
- Molecular docking : Simulate binding to targets (e.g., E. coli DNA gyrase) using AutoDock Vina. Pyrazoline derivatives often show binding energies < -7 kcal/mol .
- ADMET prediction : Tools like SwissADME estimate logP (~3.5 for optimal bioavailability) and CYP450 inhibition risks .
Advanced: How can conflicting bioactivity data between studies be resolved?
Methodological Answer:
Contradictions often arise from methodological variability:
- Standardize assay conditions : Use identical bacterial strains (e.g., ATCC 25922 for E. coli) and nutrient media (e.g., Mueller-Hinton broth) .
- Control for compound purity : Verify via HPLC (≥95% purity; C18 column, acetonitrile/water gradient) .
- Statistical analysis : Apply ANOVA to compare inter-study results, accounting for batch variability and sample size .
Advanced: What crystallographic parameters are critical for correlating structure with function?
Methodological Answer:
Key parameters from X-ray data include:
- Torsion angles : Pyrazoline ring puckering (e.g., C3-C4-C5-N1 torsion of 15–20°) influences conformational stability .
- Intermolecular interactions : Hydrogen bonds (e.g., N–H···O) and π-π stacking distances (3.4–3.8 Å) dictate packing efficiency and solubility .
- Thermal parameters (B-factors) : Values > 30 Ų indicate flexibility, which may affect binding kinetics .
Advanced: How can reaction yields be improved for large-scale synthesis?
Methodological Answer:
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield by 15–20% .
- Green chemistry approaches : Use ethanol/water mixtures as solvents to enhance sustainability and reduce byproducts .
- Catalyst screening : Heterogeneous catalysts (e.g., zeolites) improve recyclability and reduce waste .
Advanced: What analytical techniques resolve degradation products under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
- LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of -NO₂ group at m/z 46) .
- Stability-indicating HPLC : Monitor parent compound depletion using a PDA detector (λ = 254 nm) .
Advanced: How can in silico tools guide the optimization of pharmacokinetic properties?
Methodological Answer:
- PBPK modeling : Predict tissue distribution using software like GastroPlus. Target a volume of distribution (Vd) > 2 L/kg for broad tissue penetration .
- BBB permeability prediction : Use the Blood-Brain Barrier Passage™ model; logBB > 0.3 indicates CNS activity .
- Metabolite prediction : CYP3A4-mediated oxidation is common; blocking labile sites (e.g., para-methoxy groups) reduces clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
